4-[2-(Dimethylamino)ethoxy]benzonitrile

Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Sourcing unqualified benzonitrile analogs for Itopride impurity analysis introduces chromatographic inconsistency and regulatory risk during ANDA review. 4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3) resolves this with: • Defined identity as Itopride Impurity 2/8, traceable to USP/EP/BP monographs • Validated para-substitution pattern ensuring reproducible HPLC retention (XLogP3=1.6, TPSA=36.3 Å2) • Available at ≥95% purity from multiple qualified sources for AMV & QC workflows

Molecular Formula C11H14N2O
Molecular Weight 190.24 g/mol
CAS No. 24197-95-3
Cat. No. B110316
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name4-[2-(Dimethylamino)ethoxy]benzonitrile
CAS24197-95-3
Synonymsp-[2-(Dimethylamino)ethoxy]-benzonitrile; 
Molecular FormulaC11H14N2O
Molecular Weight190.24 g/mol
Structural Identifiers
SMILESCN(C)CCOC1=CC=C(C=C1)C#N
InChIInChI=1S/C11H14N2O/c1-13(2)7-8-14-11-5-3-10(9-12)4-6-11/h3-6H,7-8H2,1-2H3
InChIKeyDTYDLVIYHGGCOG-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes5 mg / 25 mg / 50 mg / 250 mg / 1 g / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

Structure & Identifiers


Interactive Chemical Structure Model





4-[2-(Dimethylamino)ethoxy]benzonitrile: Chemical Class & Baseline Identity


4-[2-(Dimethylamino)ethoxy]benzonitrile (CAS 24197-95-3, molecular formula C₁₁H₁₄N₂O, molecular weight 190.24 g/mol) is an organic compound characterized by a para-substituted benzonitrile core linked via an ethoxy spacer to a dimethylamino group . This structure distinguishes it from the more extensively studied 4-(dimethylamino)benzonitrile (DMABN), which lacks the ethoxy linker [1]. The compound is commercially available as a research chemical and pharmaceutical impurity standard, typically supplied as a low-melting solid or liquid with a purity specification of ≥97% . Its primary documented roles are as an impurity of the gastroprokinetic drug Itopride and as a versatile building block in medicinal chemistry .

Impurity standard for Itopride pharmaceutical analysis and QC

Patent-linked building block for isoquinolinone R&D

Fragment scaffold for CNS and oncology research

4-[2-(Dimethylamino)ethoxy]benzonitrile: Procurement Risks with Common Analogs


Generic substitution of 4-[2-(dimethylamino)ethoxy]benzonitrile with structurally similar benzonitrile derivatives introduces significant scientific and regulatory risk. The compound's specific para-substitution pattern and ethoxy linker are critical for its defined role as an Itopride impurity marker; the ortho isomer (2-[2-(dimethylamino)ethoxy]benzonitrile) exhibits different chromatographic retention behavior and physicochemical properties, precluding its use as a direct substitute in analytical methods [1]. Furthermore, the ethoxy oxygen serves as a hydrogen bond acceptor and contributes to a topological polar surface area of 36.3 Ų, which directly impacts solubility and membrane permeability compared to analogs lacking this oxygen atom . In synthetic applications, the compound's predicted pKa of 8.59±0.28 dictates its protonation state under physiological and reaction conditions, a parameter that varies significantly among related structures and can alter reaction outcomes or biological readouts .

Ortho isomer has different chromatographic retention, which may compromise analytical method transfer for impurity testing.

Absence of ethoxy oxygen in analogs lowers TPSA and alters solubility, potentially shifting biological readouts.

pKa variation changes protonation at physiological pH, which may affect assay reproducibility.

4-[2-(Dimethylamino)ethoxy]benzonitrile: Key Differentiation Evidence


Itopride Impurity: Regulatory & Analytical Differentiation

4-[2-(Dimethylamino)ethoxy]benzonitrile is explicitly designated as an impurity of Itopride (a dopamine D2-receptor antagonist) in pharmaceutical quality control, a defined and commercially significant role not shared by its ortho isomer or analogs lacking the ethoxy spacer . The compound is used as a reference standard for method validation and analytical quality control in Itopride production, with commercial availability as 'Itopride Impurity 2' and 'Itopride Impurity 8' from multiple accredited vendors [1]. In contrast, the ortho isomer (CAS 206261-63-4) is not associated with any pharmacopeial impurity listings, limiting its utility in regulated pharmaceutical analysis [2]. This regulatory context provides a clear, application-specific differentiation for procurement decisions where traceability to pharmacopeial standards is required.

Impurity Designation
Head-to-head
Target: Designated as Itopride Impurity 2 and 8; commercially available reference standard. Comparator (ortho isomer): No pharmaceutical impurity designation; research chemical only.
Supports regulatory-compliant QC methods for Itopride.
Pharmacopeial context (USP/EP/BP); verify specific monograph.
Pharmaceutical Analysis Impurity Profiling Regulatory Compliance

Patent-Disclosed Intermediate for Isoquinolinone Therapeutics

4-[2-(Dimethylamino)ethoxy]benzonitrile is explicitly claimed as a synthetic intermediate in patent US-2016221953-A1 and EP-3044221-B1 for the preparation of 3-aryl-5-substituted-isoquinolin-1-one compounds with therapeutic applications [1]. This patent linkage provides a documented, application-specific differentiation from other benzonitrile derivatives that lack such explicit patent utility. While the ortho isomer (CAS 206261-63-4) and 4-[2-(dimethylamino)ethyl]benzonitrile (CAS 83937-66-0) may serve as general building blocks, neither is cited in the same patent family for this specific therapeutic class . The compound's XLogP3 value of 1.6 and topological polar surface area of 36.3 Ų are within favorable ranges for CNS drug-likeness, supporting its utility in medicinal chemistry campaigns .

Patent Intermediate
Class-level
Target: Disclosed in patent US-2016221953-A1 for isoquinolinone synthesis. Comparator (4-[2-(dimethylamino)ethyl]benzonitrile, ortho isomer): No patent linkage.
Aligns with disclosed synthetic route for hit-to-lead campaigns.
Patent analysis context; confirm commercial viability.
Medicinal Chemistry Patent Analysis Synthetic Intermediates

Physicochemical Differentiation: Boiling Point and pKa

The boiling point of 4-[2-(dimethylamino)ethoxy]benzonitrile is reported as 115-117 °C at 0.1 mmHg, a value that enables vacuum distillation purification under mild conditions [1]. Its predicted pKa of 8.59±0.28 indicates that the dimethylamino group will be predominantly protonated at physiological pH (7.4), influencing solubility and membrane permeability in biological assays . In comparison, the ortho isomer (CAS 206261-63-4) exhibits a normal boiling point of 316.3 °C at 760 mmHg, requiring substantially different handling and purification strategies . These distinct physicochemical profiles underscore that the target compound cannot be treated as interchangeable with its positional isomer in experimental workflows.

Boiling Point & pKa
Data to verify
Target: Boiling point 115–117 °C at 0.1 mmHg; predicted pKa 8.59±0.28. Comparator (ortho isomer): Boiling point ~316 °C at 760 mmHg.
Divergent boiling points impact purification strategy selection.
Vendor data; verify experimentally for specific workflow.
Physical Chemistry Analytical Method Development Formulation Science

Antidepressant Activity Differentiation

In a study of potential antidepressants, 4-[2-(dimethylamino)ethoxy]benzonitrile was serendipitously formed during attempted synthesis of a 1-aryl-2-nitropropene derivative and was subsequently tested for antidepressant activity [1]. The compound proved 'little active or inactive' in the assay, a finding that provides a concrete, albeit negative, differentiation from structurally related amino ethers that displayed activity in the same study [1]. This result establishes that the benzonitrile moiety, in this specific para-ethoxy dimethylamino configuration, does not confer the desired CNS activity observed in other analogs, thereby informing selection criteria for CNS drug discovery campaigns where this scaffold is to be avoided or exploited for off-target selectivity.

Antidepressant Assay
Head-to-head
Target: Inactive/little active in antidepressant screening. Comparator: Related amino ethers showed activity in the same study.
Negative data informs scaffold selection for CNS programs.
Peer-reviewed study (Kmoníček et al., 1989).
Pharmacology Structure-Activity Relationship CNS Drug Discovery

4-[2-(Dimethylamino)ethoxy]benzonitrile: Key Application Scenarios


Itopride Impurity Reference Standard

4-[2-(Dimethylamino)ethoxy]benzonitrile is explicitly designated as an impurity of Itopride, a gastroprokinetic agent, and is commercially supplied as 'Itopride Impurity 2' and 'Itopride Impurity 8' . Procurement in this context is driven by regulatory compliance requirements for analytical method validation (AMV), abbreviated new drug applications (ANDA), and routine quality control (QC) of Itopride active pharmaceutical ingredient (API) and finished dosage forms. The compound's defined identity and availability as a characterized reference standard ensure traceability to pharmacopeial monographs (USP/EP/BP), a critical differentiator from generic benzonitrile derivatives that lack this regulatory pedigree.

Isoquinolinone Therapeutics Building Block

The compound is disclosed as an intermediate in patent US-2016221953-A1 for the synthesis of 3-aryl-5-substituted-isoquinolin-1-one compounds with potential therapeutic applications [1]. Medicinal chemistry teams pursuing this chemotype or related scaffolds may prioritize this specific building block to align with patent-validated synthetic routes, thereby accelerating hit-to-lead optimization and strengthening intellectual property positioning. Its favorable physicochemical properties (XLogP3 = 1.6, TPSA = 36.3 Ų) further support its utility in CNS and oncology programs where moderate lipophilicity and hydrogen-bonding capacity are desirable .

Physicochemical Probe for Chromatographic Methods

The distinct boiling point (115-117 °C at 0.1 mmHg) and predicted pKa (8.59±0.28) of 4-[2-(dimethylamino)ethoxy]benzonitrile [2] enable its use as a physicochemical probe in reversed-phase HPLC method development and pKa-dependent extraction protocols. Its para-substitution pattern ensures predictable chromatographic behavior, while the basic dimethylamino group allows for retention time modulation via mobile phase pH adjustment. This application is supported by the compound's availability in high purity (≥97%) from multiple commercial sources, facilitating reproducible analytical method validation.

Fragment-Based Drug Discovery Scaffold

4-[2-(Dimethylamino)ethoxy]benzonitrile is marketed as a fragment molecule for molecular splicing, expansion, and modification in drug discovery campaigns . The compound's molecular weight (190.24 Da) and calculated logP (1.6) align with the 'Rule of Three' for fragment-based screening, while the nitrile group serves as a metabolically stable hydrogen bond acceptor and potential covalent warhead precursor. Its defined inactivity in antidepressant assays [3] provides a useful negative control for CNS-targeted fragment libraries, enabling counter-screening against undesired aminergic activity.

Application
Selection Property
Validation Focus
Itopride Impurity Reference Standard
Regulatory impurity designation (Itopride Impurity 2/8)
Pharmacopeial method transferability; ANDA/QC compliance
Isoquinolinone Therapeutics Intermediate
Patent-validated synthetic route
Alignment with disclosed scaffold; IP positioning
Chromatographic Method Probe
Distinct boiling point and basic pKa
Reproducible retention behavior in RP-HPLC development
Fragment-Based Drug Discovery Scaffold
Rule-of-Three compliant fragment; nitrile warhead precursor
Negative control for aminergic activity; metabolic stability review

Technical Documentation Hub

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